![molecular formula C24H29N5O3 B2922586 2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol CAS No. 1396764-98-9](/img/structure/B2922586.png)
2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and versatility . The presence of the methoxyphenyl group could also influence the compound’s properties and reactivity.
Scientific Research Applications
Synthetic Methods and Chemical Properties
An efficient synthesis of potent PPARpan agonists demonstrates the intricate synthetic routes required for complex molecules, showcasing the chemical ingenuity needed to construct such entities with potential therapeutic applications (Guo et al., 2006). Similarly, the synthesis and characterization of novel 1,2,4-triazole derivatives, including their antimicrobial activities, reveal the multifaceted nature of these compounds and their significance in medicinal chemistry (Bektaş et al., 2007).
Potential Therapeutic Applications
Research on triazine derivatives as potential irreversible dihydrofolate reductase inhibitors underlines the therapeutic potential of such compounds in treating diseases by targeting specific enzymes within the body (Mackenzie & Stevens, 1972). Additionally, studies on the metabolic pathways of novel antidepressants involving complex molecules similar to the one , elucidate the intricate interactions within biological systems and the metabolic considerations critical to drug development (Hvenegaard et al., 2012).
Drug Discovery and Development
The synthesis and solubility analysis of potential antifungal compounds highlight the importance of physicochemical properties in the development of new drugs, underscoring the challenges and considerations in creating molecules with suitable characteristics for therapeutic use (Volkova et al., 2020). Moreover, the exploration of novel conazole analogues through green chemistry techniques reflects the ongoing efforts to develop safer, more effective antifungal treatments, showcasing the role of complex molecules in expanding the arsenal against infectious diseases (Mermer et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound for α1-AR is in the range of 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The interaction of the compound with α1-AR affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, modulation of these receptors can potentially impact the progression of these conditions.
Pharmacokinetics
The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound has shown an acceptable pharmacokinetic profile, making it a promising lead compound .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its interaction with α1-AR. By modulating the activity of these receptors, the compound can potentially influence various physiological processes, including smooth muscle contraction and neurotransmission .
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-17-7-6-9-21(18(17)2)27-11-13-28(14-12-27)24(31)20-15-29(26-25-20)16-22(30)19-8-4-5-10-23(19)32-3/h4-10,15,22,30H,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAZTEBUXMDOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol |
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